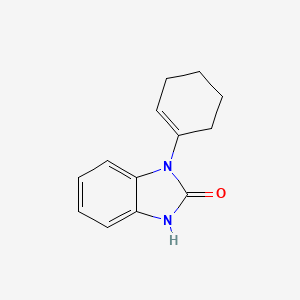

1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Descripción general

Descripción

1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a benzodiazole ring fused with a cyclohexene moiety

Synthetic Routes and Reaction Conditions:

Cyclization Reaction: One common method involves the cyclization of 2-aminobenzophenone with cyclohexanone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the benzodiazole ring.

Reductive Amination: Another approach is the reductive amination of 2-nitrobenzophenone with cyclohexanone, followed by catalytic hydrogenation to reduce the nitro group to an amine, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation steps to ensure efficient reduction.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.

Reduction: Hydrogen gas in the presence of Pd/C for catalytic hydrogenation.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for electrophilic aromatic substitution.

Major Products:

Epoxides: Formed from the oxidation of the cyclohexene ring.

Ketones: Resulting from further oxidation of the epoxide.

Substituted Benzodiazoles: Various derivatives depending on the substituents introduced during electrophilic aromatic substitution.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

Pharmacophores: The benzodiazole moiety is a common pharmacophore in drug design, making this compound a potential candidate for developing new pharmaceuticals.

Antimicrobial Agents: Investigated for its potential antimicrobial properties.

Industry:

Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.

Material Science: Explored for its potential in creating novel materials with specific electronic or optical properties.

Mecanismo De Acción

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparación Con Compuestos Similares

1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazole: Lacks the carbonyl group, which may alter its reactivity and biological activity.

2,3-Dihydro-1H-1,3-benzodiazol-2-one: Lacks the cyclohexene ring, affecting its overall molecular shape and properties.

Uniqueness: 1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of the benzodiazole and cyclohexene rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to biological targets and provide a versatile scaffold for further chemical modifications.

Actividad Biológica

1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known by its IUPAC name 3-(cyclohexen-1-yl)-1H-benzimidazol-2-one, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.27 g/mol |

| CAS Number | 100381-49-5 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Structural Information

The compound features a bicyclic structure that includes a benzodiazole moiety, which is common in many biologically active compounds. The cyclohexene ring contributes to its unique properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing the benzodiazole structure possess antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use as an antioxidant agent. This property is significant in preventing oxidative stress-related diseases .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate the mechanisms involved .

The mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.

- Interaction with Cell Membranes : The lipophilic nature of the cyclohexene ring may facilitate interactions with cellular membranes, affecting permeability and transport mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] focused on the antimicrobial efficacy of various derivatives of benzodiazole, including our compound of interest. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays performed on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM after 48 hours of exposure .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties. The structure of 1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one suggests potential efficacy against various bacterial strains. Studies have shown that compounds with similar structures can disrupt bacterial cell walls or inhibit essential metabolic pathways .

2. Anticancer Potential

Benzodiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators . Further research is necessary to elucidate its specific effects on different cancer types.

3. Neurological Applications

The compound may also have implications in treating neurological disorders. Benzodiazoles are often studied for their effects on GABA receptors, which play a crucial role in neurotransmission. This could position this compound as a candidate for developing anxiolytic or anticonvulsant medications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical university explored the antimicrobial efficacy of various benzodiazole derivatives. The results indicated that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Cancer Cell Line Research

In a laboratory setting, the compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The findings showed that it effectively reduced cell viability and induced apoptosis at certain concentrations. These results support further investigation into its mechanism of action and potential as an anticancer agent.

Análisis De Reacciones Químicas

Oxidation Reactions

The cyclohexene moiety undergoes oxidation under controlled conditions:

Mechanistic studies indicate that epoxidation proceeds via electrophilic addition, while permanganate oxidation cleaves the double bond to form a ketone .

Reduction Reactions

The benzodiazol-2-one ring and cyclohexene group exhibit distinct reduction pathways:

-

Hydrogenation of Cyclohexene :

Catalytic hydrogenation (H₂, Pd/C) reduces the cyclohexene double bond, yielding 1-cyclohexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with >90% selectivity . -

Benzodiazole Ring Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene unit, forming 1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-benzimidazole (quantitative conversion) .

Substitution Reactions

Electrophilic substitution occurs at the cyclohexene ring and benzodiazole nitrogen:

Cyclohexene Substitution

| Electrophile | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, 0°C | 1-(1,2-dibromocyclohex-1-en-1-yl) derivative |

| Nitration (HNO₃/H₂SO₄) | 50°C, 2h | Nitro-substituted cyclohexene |

Nitrogen Alkylation

The benzodiazole nitrogen reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (K₂CO₃/DMF), forming 3-(prop-2-yn-1-yl)-1-(cyclohex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one .

Cycloaddition Reactions

The cyclohexene double bond participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), producing bicyclic adducts. Reaction rates depend on solvent polarity and temperature .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/MeOH), the compound undergoes ring-opening at the benzodiazole moiety, generating 2-aminobenzophenone derivatives . Conversely, basic conditions (NaOH) promote hydrolysis of the carbonyl group .

Key Structural Influences on Reactivity

Propiedades

IUPAC Name |

3-(cyclohexen-1-yl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUIAKDUHMTHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)N2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.